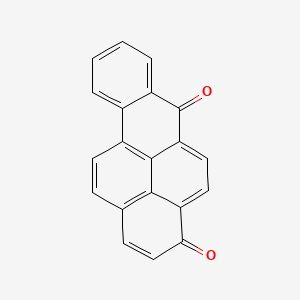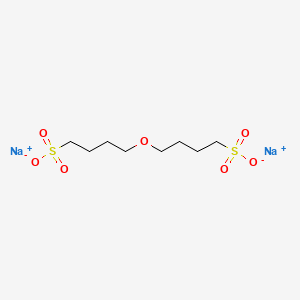
Delta-20-Spironolacton
Übersicht
Beschreibung
Delta-20-Spironolactone is a variant of Spironolactone . Spironolactone is primarily used to treat heart failure, edematous conditions such as nephrotic syndrome or ascites in people with liver disease, essential hypertension, low blood levels of potassium, secondary hyperaldosteronism (such as occurs with liver cirrhosis), and Conn’s syndrome (primary hyperaldosteronism) .
Wissenschaftliche Forschungsanwendungen
Naturstoffsynthese
Delta-20-Spironolacton ist eine Art Spirozyklus, ein Strukturmotiv, das in vielen Naturprodukten vorkommt {svg_1}. Spirozyklen sind zwei Ringe, die ein gemeinsames Atom teilen {svg_2}. Dieses Motiv wird zunehmend in Medikamentenkandidaten integriert und ist ein struktureller Bestandteil in mehreren vielversprechenden Klassen chiraler Liganden, die in der asymmetrischen Synthese verwendet werden {svg_3}.
Herzinsuffizienz-Management
Spironolacton ist ein Mineralokortikoid-Rezeptor-Antagonist, der zur Behandlung von Herzinsuffizienz mit reduzierter Ejektionsfraktion (HFrEF) angezeigt ist {svg_4}. In einer klinischen Studie senkte Spironolacton signifikant die Häufigkeit von Herzinsuffizienz-Krankenhauseinweisungen bei Herzinsuffizienzpatienten mit erhaltener Ejektionsfraktion (HFpEF) {svg_5}.
Verbesserung der Herz-Kreislauf-Funktion
Es wurde in klinischen Studien mit kleinen Stichproben festgestellt, dass niedrig dosiertes Spironolacton (25 mg/Tag) einen signifikant positiven Einfluss auf die Reduzierung des linken Ventrikelmassenindex, die Erhöhung der linken Ventrikelejektionsfraktion, die Umkehrung der linken Ventrikelhypertrophie und die Verbesserung der Herz-Kreislauf-Funktion hat {svg_6}.
Akne vulgaris Behandlung
Orales Spironolacton wurde auf seine Wirksamkeit bei der Behandlung von Akne vulgaris bei erwachsenen Frauen untersucht {svg_7}. Diese Anwendung basiert auf einer pragmatischen, multizentrischen, Phase-3-Doppelblindstudie mit randomisierter Kontrolle {svg_8}.
Forschungschemikalie
20,21-Dehydro Spironolacton wird als Forschungschemikalie und analytischer Standard verwendet {svg_9}. Es wird für hochpräzise und zuverlässige Datenanalysen in der COVID-19-Forschung verwendet {svg_10}.
Grüne Chemie
Spirooxindol-2,2-disubstituierte Oxetane können aus 3-Hydroxy-2-oxoindolin und Phenylvinylselenon über eine Michael/intramolekulare Etherifizierungskaskade-Reaktion synthetisiert werden {svg_11}. Diese Reaktion findet in wässrigem basischem Medium bei Raumtemperatur ohne Zugabe von Tensiden statt {svg_12}, was das Potenzial von Spironolactonderivaten in der grünen Chemie zeigt.
Wirkmechanismus
Target of Action
Delta-20-Spironolactone, also known as 20,21-Dehydro Spironolactone, primarily targets the mineralocorticoid receptors . These receptors play a crucial role in the regulation of electrolyte balance and blood pressure .
Mode of Action
Delta-20-Spironolactone acts as an aldosterone antagonist . It binds to mineralocorticoid receptors, blocking the action of aldosterone, a hormone that promotes sodium and water retention while promoting potassium excretion . By blocking aldosterone, Delta-20-Spironolactone promotes the excretion of sodium and water, while retaining potassium .
Biochemical Pathways
The action of Delta-20-Spironolactone affects the renin-angiotensin-aldosterone system . By blocking aldosterone, it inhibits sodium reabsorption and potassium secretion in the distal tubules and collecting duct of the kidneys . This leads to a decrease in blood volume and blood pressure .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Delta-20-Spironolactone, like its parent compound spironolactone, is expected to interact with various enzymes and proteins. The major active forms of spironolactone include 7α-thiomethylspironolactone (7α-TMS) and canrenone . These metabolites are likely to be involved in the biochemical reactions of Delta-20-Spironolactone .
Cellular Effects
Delta-20-Spironolactone may have similar cellular effects to spironolactone. Spironolactone has been shown to inhibit the growth of cancer stem cells by impairing DNA damage response . It also has potential antiviral properties, as suggested by studies on SARS-CoV-2 .
Molecular Mechanism
The molecular mechanism of Delta-20-Spironolactone is likely to be similar to that of spironolactone. Spironolactone works by blocking the mineralocorticoid receptor, which is involved in sodium and water retention . This mechanism could explain the superior blood pressure-lowering effect of spironolactone in resistant hypertension .
Temporal Effects in Laboratory Settings
Long-term treatment with spironolactone has been associated with adverse reactions such as gynaecomastia, hyperkalaemia, and symptomatic hypotension . These effects typically occurred after an average of 25 months of treatment .
Dosage Effects in Animal Models
For example, in dogs, adverse effects were noted with up to 10 times the recommended dose .
Metabolic Pathways
Delta-20-Spironolactone is expected to be involved in similar metabolic pathways as spironolactone. Spironolactone is metabolized in the liver and other tissues through various processes, including deacetylation, S-oxygenation, S-methylation, dethioacetylation, and hydroxylation .
Transport and Distribution
The transport and distribution of Delta-20-Spironolactone within cells and tissues are likely to be similar to those of spironolactone. Spironolactone is well absorbed orally, highly protein-bound, and extensively metabolized in the liver .
Eigenschaften
IUPAC Name |
S-(10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-furan]-7-yl) ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h7,11-12,17-19,21H,4-6,8-10,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWOLKZQDUPWRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)C=CC(=O)O5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











